Positional Isomer Differentiation: Benzothiazole-Piperazine Scaffold vs. Dibenzothiazepine Clothiapine Despite Identical Molecular Formula (C18H18ClN3S)
The target compound shares the molecular formula C18H18ClN3S with clothiapine, a first-generation antipsychotic, but carries a fundamentally different molecular topology. The target places the 4-phenylpiperazine directly at the benzothiazole 2-position, whereas clothiapine embeds the piperazine into a dibenzothiazepine tricyclic system with a 4-methylpiperazine substitution [1]. This scaffold divergence corresponds to different primary pharmacology: clothiapine acts as a serotonin-dopamine antagonist (D2, 5-HT2A), while structurally analogous benzothiazole-piperazine ligands demonstrate nanomolar affinity for sigma-1 and sigma-2 receptors as well as dual D2/D3 receptor engagement, depending on the substitution pattern [2][3]. The target compound thus represents a distinct chemotype probe rather than a redundant entry. In sigma-1 receptor binding assays using guinea pig brain membranes with [3H]-(+)-pentazocine displacement, structurally related 5-chlorobenzothiazole-based ligands achieved Ki values of 1.27 to 7.61 nM [2], a profile dissimilar to clothiapine's D2/5-HT2A antagonist signature [1]. Selection of the correct isomer for target-specific screening is essential to avoid false-negative or false-positive results.
| Evidence Dimension | Molecular scaffold topology and primary receptor pharmacology |
|---|---|
| Target Compound Data | Benzothiazole core with 2-(4-phenylpiperazine) direct linkage; sigma-1 Ki (analog) = 1.27–7.61 nM; D2SR Ki (analog) = 2.8–3.2 nM [2][3] |
| Comparator Or Baseline | Clothiapine: dibenzothiazepine core with 4-methylpiperazine; D2/5-HT2A antagonist; no primary sigma receptor affinity reported [1] |
| Quantified Difference | Qualitative divergence in primary pharmacology. Benzothiazole-piperazine chemotype engages sigma-1 receptor with Ki values ≥ 3 orders of magnitude lower than any reported clothiapine sigma affinity [1][2] |
| Conditions | Sigma-1 radioligand binding ([3H]-(+)-pentazocine, guinea pig brain membranes); D2SR/D3R radioligand binding ([3H]spiperone, human recombinant receptors) |
Why This Matters
Procuring the correct constitutional isomer (benzothiazole vs. dibenzothiazepine scaffold) determines whether experimental outcomes probe sigma receptors or the D2/5-HT2A axis, directly affecting target engagement conclusions and assay design.
- [1] FDA Substance Registration System. CLOTHIAPINE. UNII: Z05HCY0X1T. Formula: C18H18ClN3S. Accessed via precision.fda.gov. View Source
- [2] Romeo G, Prezzavento S, Intagliata S, Pittalà V, Modica MN, Marrazzo A, Turnaturi R, Parenti C, Chiechio S, Arena E, Campisi A, Sposito G, Salerno L. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry. 2019;174:226-235. Compounds 19, 22, 24: sigma-1 Ki = 1.27, 2.30, 0.78 nM; sigma-2 Ki = 7.9, 3.8, 7.61 nM. DOI: 10.1016/j.ejmech.2019.04.056. View Source
- [3] Schübler M, Sadek B, Kottke T, Weizel L, Stark H. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry. 2017;5:64. Compound 9: Ki(hD2SR)=2.8±0.8 nM, Ki(hD3R)=3.0±1.6 nM. DOI: 10.3389/fchem.2017.00064. View Source
